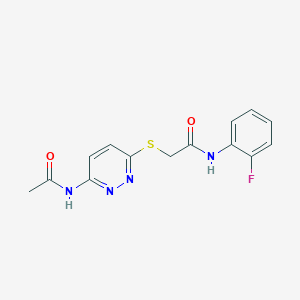

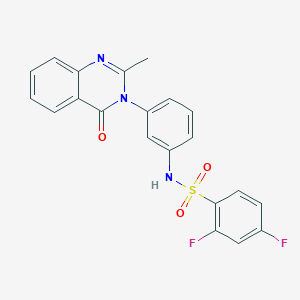

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate

Descripción general

Descripción

“Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate” is a chemical compound that can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is useful as a drug precursor or perspective ligand .

Synthesis Analysis

This compound can be synthesized through a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacted with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) . Chemical Reactions Analysis

The chemical reactions involving this compound are mainly catalytic multicomponent reactions. The compound can react with terminal alkynes, isocyanates, and malonates in the presence of copper acetylides .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate has been utilized in various chemical synthesis processes. For instance, its derivatives have been employed in the synthesis of Biginelli compounds, which are significant in the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). These compounds have potential applications in pharmaceuticals and materials science.

Crystal Structures and Spectroscopic Studies

- The compound has been the subject of crystallographic and spectroscopic studies. For example, the crystal structures of certain derivatives, like ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate, have been determined, providing insights into their molecular configurations and potential for further chemical modifications (Pandian et al., 2014).

Drug Precursor and Ligand Applications

- This chemical is used as a precursor in drug synthesis and has applications as a prospective ligand. Its derivatives have been noted for their utility in creating drug precursors, highlighting its importance in medicinal chemistry (Dotsenko et al., 2019).

Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound have been identified as antihypertensive agents and coronary vessel dilators, showcasing its significance in cardiovascular therapeutics (Abernathy, 1978).

Dyes and Color Fastness Properties

- The compound has been utilized in the synthesis of disperse dyes. Studies on these dyes, derived from methyl-4,6-dihydroxy-2-oxo-1-phenyl pyridine-3-carboxylate, have examined their application on polyester fabric and their color fastness properties, demonstrating its relevance in the textile industry (Parveen et al., 2007).

Antimicrobial Evaluation

- Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential of these derivatives in developing new antimicrobial agents (Shastri & Post, 2019).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that dihydropyridine derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .

Biochemical Pathways

Dihydropyridine derivatives have been associated with various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Dihydropyridine derivatives are known to have a wide range of biological activities, including antihypertensive, antianginal, and antidiabetic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Propiedades

IUPAC Name |

methyl 2-oxo-1-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYPFXMZSPVINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)

![Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2942115.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2942118.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2942122.png)

![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)

![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2942126.png)